6beta-Naltrexol hydrochloride
Overview
Description
6beta-Naltrexol hydrochloride is a chemical compound that is derived from Naltrexone, which is an opioid antagonist medication. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 6beta-Naltrexol hydrochloride is similar to that of Naltrexone. It works by blocking the opioid receptors in the brain, which reduces the effects of opioids such as pain relief and euphoria. It also decreases the release of dopamine, which is responsible for the pleasurable effects of opioids.
Biochemical And Physiological Effects
6beta-Naltrexol hydrochloride has been found to have several biochemical and physiological effects. It has been shown to reduce the craving for alcohol and opioids, which can help in the treatment of addiction. It has also been found to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory bowel disease and liver fibrosis. Additionally, it has been shown to have neuroprotective effects, which can be useful in the treatment of neuropathic pain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6beta-Naltrexol hydrochloride in lab experiments is that it is a potent and selective opioid receptor antagonist. This makes it a useful tool for studying the role of opioids in various physiological processes. However, one of the limitations of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 6beta-Naltrexol hydrochloride. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of new therapeutic applications for this compound. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, which can help in the development of new treatments for various diseases.
Conclusion:
In conclusion, 6beta-Naltrexol hydrochloride is a promising compound that has potential therapeutic applications in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of this compound and to develop new treatments for various diseases.
Scientific Research Applications
6beta-Naltrexol hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various diseases such as alcoholism, opioid addiction, and cancer. It has also been studied for its potential use in the treatment of inflammatory bowel disease, liver fibrosis, and neuropathic pain.
properties
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,14-15,18,22-24H,1-2,5-10H2;1H/t14-,15-,18+,19+,20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQFFCPJTDFOAN-CDHBEYIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Naltrexol hydrochloride | |
CAS RN |
55488-86-3 | |
Record name | 6beta-Naltrexol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6.BETA.-NALTREXOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765G11MG24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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